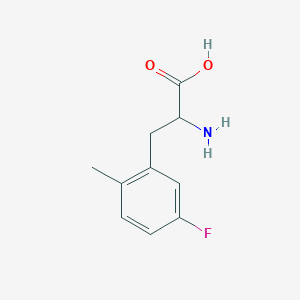

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid

説明

特性

IUPAC Name |

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAWAECTQJKAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-nitro-3-(5-fluoro-2-methylphenyl)propanoic acid.

Reduction: Formation of 2-amino-3-(5-fluoro-2-methylphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity. The carboxyl group can participate in ionic interactions, contributing to the compound’s overall activity.

類似化合物との比較

Key Observations :

- Fluorine vs. Iodine : Fluorine substituents (as in the target compound) improve lipophilicity and bioavailability compared to bulky iodine groups (e.g., ), which may limit blood-brain barrier permeability .

- Protective Groups : Boc-protected analogs () are stable intermediates for peptide synthesis but require deprotection for biological activity.

Pharmacokinetic Considerations

- Blood-Brain Barrier (BBB) Permeability : Fluorinated compounds often exhibit moderate BBB permeability (e.g., LY3020371 in ). However, the methyl group in the target compound may sterically hinder transport, unlike BMAA, which achieves brain concentrations >250 μM at high doses .

- Metabolism: Fluorine resists oxidative metabolism, prolonging half-life compared to non-halogenated analogs. This property is critical for sustained antimicrobial or enzymatic activity .

生物活性

2-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid, also known as 5-fluoro-2-methyl-DL-phenylalanine, is an amino acid derivative with a molecular formula of C11H14FNO2 and a molar mass of 197.21 g/mol. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and an amino group attached to a propanoic acid backbone. The incorporation of the fluorine atom is significant as it enhances the biological activity and potential applications of this compound in medicinal chemistry.

The biological activity of this compound is primarily linked to its role as an amino acid derivative. It has been studied for its potential effects on:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is crucial for modulating various biochemical pathways.

- Protein Interactions : It can alter protein conformation and function, influencing neurotransmission pathways and signal transduction mechanisms .

Neurotransmission and Therapeutic Potential

Research indicates that this compound may influence neurotransmission pathways, making it a candidate for investigating neurological disorders. Its interactions with neurotransmitter receptors suggest potential applications in treating conditions such as Parkinson's and Alzheimer's diseases .

Enzyme Inhibition Studies

A study on the enzyme inhibition properties of this compound showed that it effectively inhibited certain enzymes involved in neurotransmitter metabolism. The binding affinity was evaluated using various biochemical assays, revealing significant inhibitory effects compared to non-fluorinated analogs .

Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxic effects against different cancer cell lines. For instance, compounds similar in structure showed IC50 values ranging from 1.5 µM to over 100 µM against mouse lymphoma cells . These findings suggest potential anticancer properties, warranting further investigation into its therapeutic applications.

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid, and how can purity be ensured?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or enantioselective catalytic methods are commonly employed. Protecting groups (e.g., Boc or Fmoc) may be used to prevent undesired side reactions. Purification via reversed-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Impurity profiling using reference standards (e.g., EP guidelines for related propanoic acid derivatives) is critical for quality control .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the fluorine-substituted aromatic ring and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- FT-IR : To identify carboxylate and amino functional groups.

- Chiral HPLC : For enantiomeric purity assessment, using cellulose-based columns .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Lyophilization improves stability for aqueous solutions. Regular stability testing via HPLC monitors degradation, particularly at the β-carbon position .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Institutions like ICReDD integrate computational reaction path searches with experimental validation to reduce trial-and-error approaches. For example, solvent effects and fluorine’s electron-withdrawing properties can be modeled to refine reaction conditions .

Q. How can contradictory data in reported biological activities (e.g., enzyme inhibition) be resolved?

- Methodological Answer :

- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human enzymes) and buffer conditions.

- Control Experiments : Test for off-target interactions using fluorinated analogs (e.g., 2-amino-3-(6-fluoropyridin-3-yl)propanoic acid).

- Structural Analysis : X-ray crystallography or cryo-EM to study binding modes and explain potency variations .

Q. What experimental strategies are effective for studying its enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Studies : Measure values using competitive inhibition models.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Molecular Docking : Align with crystal structures of target enzymes (e.g., aminotransferases) to predict binding pockets .

Q. What challenges arise in stereochemical analysis, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Chiral Derivatization : Use Marfey’s reagent to separate enantiomers via HPLC.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Rh-complexes) during synthesis to minimize racemization .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

- Methodological Answer :

- Substituent Screening : Replace the 5-fluoro-2-methylphenyl group with bioisosteres (e.g., thiophene or pyridine rings).

- Protease Stability Assays : Modify the β-carbon hydroxyl group to improve metabolic stability.

- In Silico SAR Tools : Machine learning models trained on fluorinated amino acid datasets predict optimal substitutions .

Notes on Evidence Utilization

- Synthesis and impurity control strategies are informed by pharmacopeial guidelines for related propanoic acids .

- Computational design principles derive from ICReDD’s integrated experimental-computational workflows .

- Analytical methodologies align with ion clustering and thermodynamic data from NIST and PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。